molecular formula C16H11ClN2O2 B3032902 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 62160-86-5

1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B3032902
CAS RN: 62160-86-5
M. Wt: 298.72 g/mol
InChI Key: LUSBYKYLOHVYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid" is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where single-crystal X-ray analysis was crucial for unambiguous structure determination . Another example is the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, which was achieved through a condensation/cyclisation reaction . These methods highlight the importance of precise synthetic routes to obtain the desired pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For instance, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined, revealing its triclinic space group and specific geometric parameters . Similarly, the molecular geometry and vibrational frequencies of pyrazole derivatives have been calculated using quantum chemical methods, such as the B3LYP/6-31G(d,p) level of theory, to compare with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions. An example is the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with 2,3-diaminopyridine, which also led to the formation of an imidazo[4,5-b]pyridine derivative under different conditions . These reactions demonstrate the chemical versatility of pyrazole compounds and their potential for generating diverse molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been characterized through experimental and theoretical studies. For example, the nonlinear optical properties of certain pyrazole compounds were evaluated, indicating their potential as materials for optical limiting applications . The HOMO-LUMO energy gap and molecular electrostatic potential maps are also analyzed to understand the electronic properties and reactive sites of these molecules .

Scientific Research Applications

Synthesis and Structure

  • Synthesis and Crystal Structure : The synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has been reported. This synthesis is regiospecific, and the crystal structure revealed significant conformational differences between the methoxybenzene and pyrazole rings, emphasizing the complexity of these molecules (Kumarasinghe, Hruby, & Nichol, 2009).

Optical and Nonlinear Optical Properties

  • Potential Nonlinear Optical (NLO) Materials : Certain derivatives, such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrate optical nonlinearity. For example, the compound with a carboxylic acid group and an ester substituent showed maximum nonlinearity, suggesting potential applications in optical limiting (Chandrakantha et al., 2013).

Biological Applications

  • Antimicrobial Potential : Several derivatives of 1H-pyrazole have been synthesized and tested for antimicrobial activities. For instance, compounds like 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole showed promising results in microbial inhibition studies (Prabhudeva et al., 2017).
  • Anticancer Agents : Pyrazole derivatives with specific substituents have shown potential as anticancer agents. The structural modification and combination of these derivatives with SDH enzymes have been explored, indicating their efficacy in antifungal applications and as potent SDH inhibitors (Liu et al., 2020).

Quantum Chemical Calculations and Molecular Studies

  • Molecular Spectroscopy and Docking Analysis : Quantum chemical calculations, molecular docking analysis, and spectroscopic studies of pyrazole derivatives reveal insights into their molecular interactions and stability. Such studies are crucial for understanding the biological and chemical properties of these compounds (Sivakumar et al., 2020).

Safety And Hazards


  • Irritation : The compound may cause skin, eye, and respiratory irritation.

  • Safety Measures : Handle with care, wear appropriate protective equipment, and follow safety guidelines.

  • Regulatory Information : It is not listed under TSCA (Toxic Substances Control Act).


Future Directions

Research on 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid should explore:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Derivatives : Synthesize derivatives for improved properties.

  • Mechanistic Studies : Understand its interactions with biological targets.


properties

IUPAC Name

1-(4-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSBYKYLOHVYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390876
Record name 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

CAS RN

62160-86-5
Record name 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.